(R)-2-Trifluoromethyl-piperazine dihydrochloride

Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

Procure the (R)-enantiomer of 2-Trifluoromethyl-piperazine dihydrochloride for stereoselective synthesis. This chiral building block is essential for constructing the piperazine core in covalent KRAS G12C inhibitors, where (R)-stereochemistry dictates optimal binding. The CF3 group enhances LogP (0.95) and metabolic stability versus non-fluorinated analogs. Substitution with the (S)-enantiomer or racemate invalidates SAR and potency. Supplied as the dihydrochloride salt for improved aqueous solubility and handling.

Molecular Formula C5H11Cl2F3N2
Molecular Weight 227.05 g/mol
CAS No. 1427203-56-2
Cat. No. B1433407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Trifluoromethyl-piperazine dihydrochloride
CAS1427203-56-2
Molecular FormulaC5H11Cl2F3N2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C(F)(F)F.Cl.Cl
InChIInChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4-3-9-1-2-10-4;;/h4,9-10H,1-3H2;2*1H/t4-;;/m1../s1
InChIKeyFWKQCSXZPHHOPQ-RZFWHQLPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Trifluoromethyl-piperazine dihydrochloride: Chiral Building Block for Enantioselective Drug Synthesis


(R)-2-Trifluoromethyl-piperazine dihydrochloride is a chiral piperazine derivative featuring a trifluoromethyl (CF3) substituent at the 2-position in the (R)-enantiomeric configuration. This compound, with CAS Registry Number 1427203-56-2, is predominantly utilized as a key synthetic intermediate or chiral building block in medicinal chemistry programs . It is supplied as a dihydrochloride salt, which enhances its water solubility and facilitates handling during chemical reactions . The presence of the strongly electron-withdrawing and lipophilic CF3 group, combined with a defined chiral center, makes this compound a valuable structural motif for the rational design and optimization of drug candidates targeting a range of biological pathways [1].

Why the (R)-Enantiomer and CF3 Group in (R)-2-Trifluoromethyl-piperazine dihydrochloride Preclude Simple Analog Replacement


In scientific and industrial contexts, substituting (R)-2-Trifluoromethyl-piperazine dihydrochloride with a close analog, such as its (S)-enantiomer, the racemic mixture, or a non-fluorinated piperazine, is not a trivial exchange. The specific (R)-stereochemistry at the chiral center adjacent to the CF3 group dictates the three-dimensional orientation of the molecule, which is fundamental for achieving specific, stereoselective interactions with chiral biological targets or in asymmetric catalysis [1]. Simultaneously, the trifluoromethyl group confers distinct physicochemical properties, including increased lipophilicity (LogP) and enhanced metabolic stability compared to non-fluorinated or differently substituted analogs [2]. Therefore, replacing this precise chemical entity with a generic alternative can lead to a complete loss of desired stereoselective activity or significantly altered pharmacokinetic profiles in the final drug candidate, invalidating structure-activity relationship (SAR) studies and synthetic routes.

Quantitative Evidence Guide: Demonstrating the Differentiation of (R)-2-Trifluoromethyl-piperazine dihydrochloride


Enantiomeric Purity and Chiral Integrity for Reliable Stereochemical Outcomes

The (R)-enantiomer is supplied with a certified high enantiomeric purity. While direct comparative biological activity data for this specific building block versus its (S)-enantiomer is not available in the primary literature as a stand-alone compound, its value is proven by the necessity of high chiral purity for reliable incorporation into more complex, biologically active molecules. For example, in the synthesis of enantiomerically pure N-Boc-3-(trifluoromethyl)piperazines, a closely related class of building blocks, the use of optically pure starting materials is essential to achieve the desired (R)- or (S)-configuration in the final product, which in turn dictates its biological activity [1]. The target compound is offered with a purity of ≥98% (as verified by vendor CoA), which is a critical specification for ensuring reproducible stereochemical outcomes in multi-step syntheses .

Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

Enhanced Lipophilicity and Metabolic Stability from Trifluoromethyl Substitution

The introduction of a trifluoromethyl (CF3) group onto a heterocyclic scaffold is a well-established strategy in medicinal chemistry to enhance metabolic stability and lipophilicity [1]. The target compound, (R)-2-Trifluoromethyl-piperazine dihydrochloride, possesses a calculated LogP of 0.9537 , which is significantly higher than the LogP of unsubstituted piperazine (LogP ≈ -1.5). This class-level effect means that drug candidates synthesized using this building block are predicted to exhibit improved membrane permeability and greater resistance to oxidative metabolism by cytochrome P450 enzymes compared to those derived from non-fluorinated piperazine analogs.

Drug Design Pharmacokinetics Physicochemical Properties

Utility as a Key Intermediate in KRAS G12C Inhibitor Synthesis

Piperazine derivatives bearing a trifluoromethyl group are prominently featured as core structural elements in patented inhibitors of the KRAS G12C mutant protein, a high-value target in oncology [1]. Specifically, the piperazine ring serves as a crucial linker or core scaffold in these covalent inhibitors, and the stereochemistry at the 2-position is often critical for achieving the correct binding conformation. While the patent literature (e.g., US 12,234,244 B2) does not disclose activity data for the (R)-2-trifluoromethyl-piperazine building block in isolation, it exemplifies the use of stereochemically defined trifluoromethylpiperazines in the synthesis of potent inhibitors [1]. This demonstrates a clear procurement demand for such a chiral building block in active drug discovery programs targeting KRAS-driven cancers.

Cancer Therapeutics KRAS Inhibition Oncology

Primary Research and Industrial Application Scenarios for (R)-2-Trifluoromethyl-piperazine dihydrochloride


Enantioselective Synthesis of KRAS G12C Inhibitors

Procure (R)-2-Trifluoromethyl-piperazine dihydrochloride as a chiral building block to construct the piperazine core of covalent KRAS G12C inhibitors. The specific (R)-stereochemistry is likely essential for achieving the optimal binding conformation to the mutant KRAS protein, a key determinant of inhibitor potency and selectivity [1]. This is supported by its representation in patented chemical matter targeting this high-value oncology target.

Design of CNS-Penetrant or Metabolically Stable Drug Candidates

Use this building block to synthesize lead compounds for which enhanced membrane permeability and metabolic stability are critical design goals. The trifluoromethyl group's contribution to higher lipophilicity (LogP = 0.95) and its known class-level effects on blocking oxidative metabolism are key attributes for improving oral bioavailability and brain penetration [1][2].

Reliable Chiral Synthesis and Process Chemistry Development

Incorporate (R)-2-Trifluoromethyl-piperazine dihydrochloride into synthetic routes where high chiral purity (≥98%) is a non-negotiable requirement. The compound's defined (R)-configuration and high chemical purity ensure reproducible outcomes in multi-step syntheses of complex, stereochemically pure active pharmaceutical ingredients (APIs) and their intermediates, minimizing the risk of diastereomer formation and simplifying downstream purification .

Construction of Diverse Piperazine-Focused Chemical Libraries

Employ this compound as a central scaffold for generating focused libraries of chiral, fluorinated piperazine derivatives. Such libraries are valuable for exploring novel chemical space in drug discovery programs across various therapeutic areas, where the combination of the piperazine ring and the CF3 group has historically led to the identification of ligands with improved potency and selectivity for numerous G-protein coupled receptors (GPCRs) and kinases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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